O,S-Diethyl O-(p-nitrophenyl) phosphorothioate
Overview
Description
O,S-Diethyl O-(p-nitrophenyl) phosphorothioate is an organophosphorus compound widely recognized for its use as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its chemical structure, which includes a phosphorothioate group bonded to a p-nitrophenyl group, making it a potent inhibitor of acetylcholinesterase, an enzyme critical for nerve function in insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,S-Diethyl O-(p-nitrophenyl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with p-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures the consistent quality of the product. The industrial process also incorporates purification steps, such as distillation and recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
O,S-Diethyl O-(p-nitrophenyl) phosphorothioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound hydrolyzes to form p-nitrophenol and diethyl phosphorothioic acid.
Oxidation: The compound can be oxidized to form its corresponding oxon derivative, which is even more potent as an acetylcholinesterase inhibitor.
Substitution: Nucleophilic substitution reactions can occur, where the p-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent
Oxidation: Oxidizing agents like hydrogen peroxide or peracids
Substitution: Nucleophiles such as thiols or amines, often in the presence of a base
Major Products Formed
Hydrolysis: p-Nitrophenol and diethyl phosphorothioic acid
Oxidation: this compound oxon
Substitution: Various substituted phosphorothioates depending on the nucleophile used
Scientific Research Applications
O,S-Diethyl O-(p-nitrophenyl) phosphorothioate has several applications in scientific research:
Chemistry: Used as a model compound to study the kinetics and mechanisms of phosphorothioate hydrolysis and oxidation reactions.
Biology: Employed in studies investigating the inhibition of acetylcholinesterase and its effects on nerve function.
Medicine: Research into antidotes and treatments for organophosphorus poisoning often involves this compound.
Industry: Utilized in the development of new insecticides and pesticides with improved efficacy and safety profiles.
Mechanism of Action
The primary mechanism of action of O,S-Diethyl O-(p-nitrophenyl) phosphorothioate involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscle paralysis, and eventually, the death of the insect. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are those related to neurotransmission and nerve function.
Comparison with Similar Compounds
Similar Compounds
Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate
Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate
Sumithion: O,O-Dimethyl O-(4-nitro-m-tolyl) phosphorothioate
Uniqueness
O,S-Diethyl O-(p-nitrophenyl) phosphorothioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of activity and potency, making it suitable for specific applications in pest control and scientific research.
Properties
IUPAC Name |
1-[ethoxy(ethylsulfanyl)phosphoryl]oxy-4-nitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5PS/c1-3-15-17(14,18-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWJTLLALYACOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975103 | |
Record name | O,S-Diethyl O-(4-nitrophenyl) phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597-88-6 | |
Record name | Phosphorothioic acid, O,S-diethyl O-(4-nitrophenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorothioic acid, O,S-diethyl-O-(p-nitrophenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,S-Diethyl O-(4-nitrophenyl) phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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